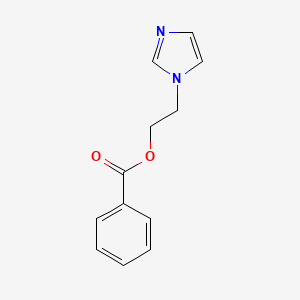
Zimidoben
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zimidoben is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zimidoben involves the esterification of benzoic acid with 2-(1H-imidazol-1-yl)ethanol . The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Zimidoben undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Zimidoben has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential anti-infective properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of Zimidoben involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in pathogens, contributing to its anti-infective properties . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to the imidazole ring in Zimidoben.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the structure of this compound.
Metronidazole: An anti-infective drug with a similar imidazole ring structure.
Uniqueness of this compound
This compound is unique due to its specific ester linkage between the benzoic acid and imidazole ring, which imparts distinct chemical and biological properties . This unique structure allows it to interact with different molecular targets compared to other similar compounds .
Properties
CAS No. |
90697-56-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl benzoate |
InChI |
InChI=1S/C12H12N2O2/c15-12(11-4-2-1-3-5-11)16-9-8-14-7-6-13-10-14/h1-7,10H,8-9H2 |
InChI Key |
DPTKNRPHFRFPCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN2C=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN2C=CN=C2 |
Key on ui other cas no. |
90697-56-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


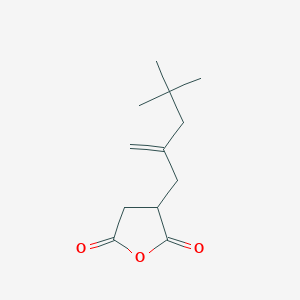
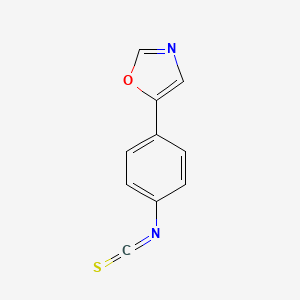
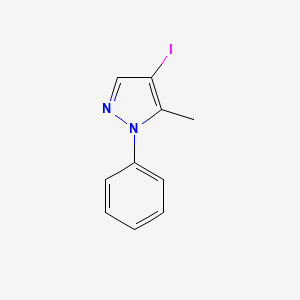
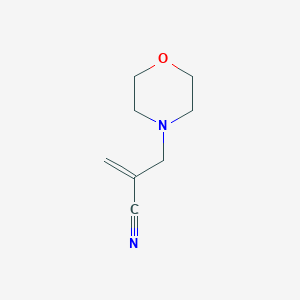
![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)
![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)
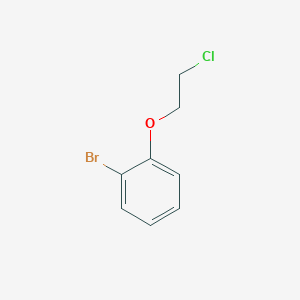
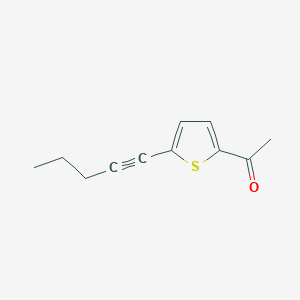
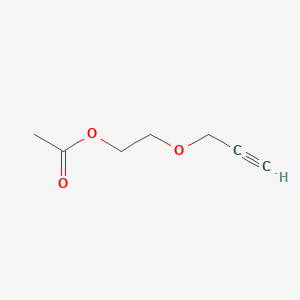
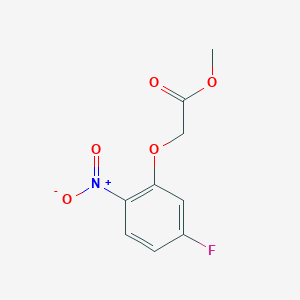
![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)
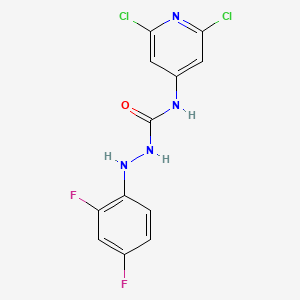
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2-bromoacetate](/img/structure/B1621578.png)
![2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621579.png)
